molecular formula C12H18N4O3 B5763083 2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-piperidin-1-ylethanone

2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-piperidin-1-ylethanone

Cat. No.: B5763083
M. Wt: 266.30 g/mol
InChI Key: VMSOGQJYFNFWQL-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-piperidin-1-ylethanone is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential applications in medicinal chemistry, agrochemistry, and material science. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-piperidin-1-ylethanone typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method involves the reaction of 3,5-dimethyl-4-nitropyrazole with piperidine and an appropriate acylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, involving continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-piperidin-1-ylethanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The pyrazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Scientific Research Applications

2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-piperidin-1-ylethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-piperidin-1-ylethanone involves its interaction with specific molecular targets. In the case of its antileishmanial activity, the compound is believed to inhibit the enzyme dihydrofolate reductase-thymidylate synthase (DHFR-TS), which is crucial for the synthesis of nucleotides in the parasite. This inhibition leads to the disruption of DNA synthesis and cell division, ultimately resulting in the death of the parasite .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-piperidin-1-ylethanone is unique due to its combination of a pyrazole ring with a piperidine moiety, which imparts distinct pharmacological properties. The presence of the nitro group also enhances its reactivity and potential for further chemical modifications .

Properties

IUPAC Name

2-(3,5-dimethyl-4-nitropyrazol-1-yl)-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3/c1-9-12(16(18)19)10(2)15(13-9)8-11(17)14-6-4-3-5-7-14/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSOGQJYFNFWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)N2CCCCC2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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